Pendolmycin

説明

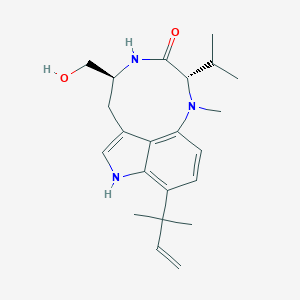

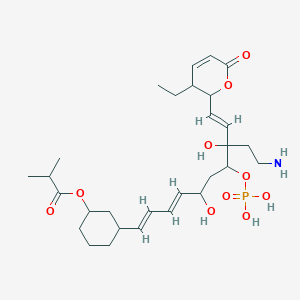

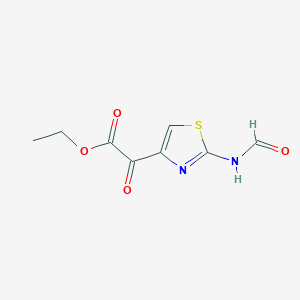

Pendolmycin is a compound that belongs to the class of indolactam alkaloids . It is structurally similar to teleocidin A, which is a type of tumor promoter . The molecular formula of Pendolmycin is C22H31N3O2 .

Synthesis Analysis

The total synthesis of Pendolmycin and other indolactam alkaloids has been reported . The synthesis strategy relies on a distortion-controlled indolyne functionalization reaction to establish the C4–N linkage, in addition to an intramolecular conjugate addition to build the conformationally-flexible nine-membered ring . Late-stage sp2–sp3 cross-couplings on an indolactam V derivative are used to introduce the key C7 substituents and the necessary quaternary carbons .

Molecular Structure Analysis

The molecular structure of Pendolmycin is characterized by a nine-membered ring and a C7 substituent . The structure is similar to that of teleocidin A, but Pendolmycin has a C5 dimethyl allyl group attached to C-7 of (-)-indolactam-V .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Pendolmycin include a distortion-controlled indolyne functionalization reaction and an intramolecular conjugate addition . These reactions are used to establish the C4–N linkage and to build the nine-membered ring .

Physical And Chemical Properties Analysis

The average mass of Pendolmycin is 369.500 Da and its mono-isotopic mass is 369.241638 Da . Other physical and chemical properties such as solubility, melting point, and stability are not explicitly mentioned in the retrieved papers.

科学的研究の応用

Cellular Membrane Function : Pendolmycin, identified as a new indole alkaloid from Nocardiopsis, is known to inhibit phosphatidyl-inositol turnover and modify cell membrane functions (Umezawa et al., 1989).

Antibacterial Properties : It has been noted for its chemical modification of the penicillin molecule, improving action against bacterial enzymes and potentially aiding in the establishment of biofilms, which might contribute to bacterial resistance to antimicrobial therapy (Anwar et al., 1992).

Tumor Promotion : Pendolmycin has been identified as a tumor promoter, with a potency between those of α-indolactam-V and teleocidin A on mouse skin (Nishiwaki et al., 1991). Additionally, it can be synthesized in a stereospecific manner for use as a tumor promoter (Okabe & Natsume, 1991).

Antiplasmodial Activity : Research on Pendolmycin from the deep-sea bacterium Marinactinospora thermotolerans indicates antiplasmodial activities against Plasmodium falciparum lines, suggesting its potential in treating malaria (Huang et al., 2011).

Antibiotic Family Member : Pendolmycin is part of the nine-membered indolactam antibiotic family, which exhibits broad biological activities. The characterization of its biosynthesis in Marinactinospora thermotolerans has been detailed in research (Ma et al., 2012).

特性

IUPAC Name |

(10S,13S)-13-(hydroxymethyl)-9-methyl-5-(2-methylbut-3-en-2-yl)-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O2/c1-7-22(4,5)16-8-9-17-18-14(11-23-19(16)18)10-15(12-26)24-21(27)20(13(2)3)25(17)6/h7-9,11,13,15,20,23,26H,1,10,12H2,2-6H3,(H,24,27)/t15-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJWIAYMFHOJRY-YWZLYKJASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(CC2=CNC3=C(C=CC(=C23)N1C)C(C)(C)C=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C(C=CC(=C23)N1C)C(C)(C)C=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152428 | |

| Record name | Pendolmycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pendolmycin | |

CAS RN |

119375-01-8 | |

| Record name | Pendolmycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119375018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pendolmycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[(E,2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B48794.png)

![(3-Nitro[1,1'-biphenyl]-2-yl)methanol](/img/structure/B48817.png)

![1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea](/img/structure/B48825.png)

![(1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol](/img/structure/B48826.png)

![4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide](/img/structure/B48830.png)